4-bromocyclopent-2-en-1-one
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Overview
Description
4-bromocyclopent-2-en-1-one is an organic compound with the molecular formula C5H5BrO. It is a derivative of cyclopentenone, where a bromine atom is substituted at the fourth position of the cyclopentenone ring. This compound is known for its reactivity and is used in various chemical reactions and applications .
Preparation Methods
The synthesis of 4-bromocyclopent-2-en-1-one can be achieved through several methods. One common route involves the bromination of 2-cyclopenten-1-one. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction proceeds under controlled conditions to ensure selective bromination at the fourth position .
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
4-bromocyclopent-2-en-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The compound can be reduced to form 4-bromo-cyclopentanol using reducing agents like sodium borohydride (NaBH4).
Oxidation: Oxidative reactions can convert the compound into more oxidized derivatives, such as 4-bromo-2-cyclopenten-1,3-dione.
Diels-Alder Reaction: As a dienophile, it can participate in Diels-Alder reactions with dienes to form cyclohexene derivatives.
Common reagents and conditions used in these reactions include bromine, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
4-bromocyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its electrophilic nature.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.
Industry: It is employed in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-bromocyclopent-2-en-1-one involves its electrophilic nature, which allows it to react with nucleophiles. The bromine atom enhances the compound’s reactivity by making the carbonyl carbon more electrophilic. This facilitates various chemical transformations, including nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
4-bromocyclopent-2-en-1-one can be compared with other similar compounds, such as:
2-Cyclopenten-1-one: The parent compound without the bromine substitution.
4-Hydroxy-2-cyclopenten-1-one: A hydroxylated derivative.
4-Methyl-2-cyclopenten-1-one: A methylated derivative.
The presence of the bromine atom in this compound makes it more reactive compared to its non-brominated counterparts. This unique reactivity allows for a broader range of chemical transformations and applications .
Properties
IUPAC Name |
4-bromocyclopent-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO/c6-4-1-2-5(7)3-4/h1-2,4H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVDZGGOHGKRER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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